molecular formula C14H12ClNO2S B2774668 7-chloro-4-(2-thienylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1341001-70-4

7-chloro-4-(2-thienylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No. B2774668
CAS RN: 1341001-70-4
M. Wt: 293.77
InChI Key: GOCIGKDTUXTBAP-UHFFFAOYSA-N
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Description

7-Chloro-4-(2-thienylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (referred to as 7-chloro-4-thienylmethyl-benzoxazepin-3-one, or CTMBO) is a synthetic compound belonging to the benzoxazepinone class of molecules. It is an important research chemical due to its potential applications in various scientific fields such as medicinal chemistry, pharmacology and biochemistry. CTMBO has been studied extensively in the last few decades, and has been found to possess a wide range of biological effects. In

Scientific Research Applications

Organic Electronics and Material Science

A study by İçli et al. (2010) introduced a donor-acceptor system aiming to attain a low bandgap black polymer electrochrome. This research is significant for the development of electrochromic devices that require materials capable of absorbing the entire visible spectrum. The electropolymerization of specific monomers, including structures related to 7-chloro-4-(2-thienylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, led to a processable neutral state black copolymer. This copolymer demonstrated exceptional operational and environmental stability, essential for real-world applications in organic electronics (İçli et al., 2010).

Crystal Structure Analysis

The synthesis and crystal structure analysis of compounds structurally related to this compound, such as 7-methyl-cis-2-(1’-naphthyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol, have been explored by Macías et al. (2011). These analyses provide insights into the molecular configuration, conformations, and potential intermolecular interactions within crystalline materials. Such studies are critical for understanding the material's physical properties and its potential applications in drug design and materials science (Macías et al., 2011).

Spectroscopic and Quantum Chemical Studies

Research by Sylaja et al. (2016) focused on the geometry, vibrational frequencies, and quantum chemical calculations of molecules similar to this compound. This study provided valuable information on the molecule's electronic properties, such as the absorption wavelength, oscillator strength, polarizability, and hyperpolarizability. These properties are crucial for the development of new materials with potential applications in sensors, optoelectronics, and molecular electronics (Sylaja et al., 2016).

Synthesis and Pharmacological Evaluation

Kuntala et al. (2015) synthesized benzoxepine-1,2,3-triazole hybrids using a Cu-catalyzed azide–alkyne cycloaddition strategy. This study evaluated the antibacterial and anticancer properties of these compounds, indicating the potential pharmacological applications of benzoxepine derivatives. Some compounds exhibited significant activity against Gram-negative bacteria and demonstrated cytotoxicity against lung and colon cancer cell lines, showcasing the therapeutic potential of benzoxepine derivatives in treating bacterial infections and cancer (Kuntala et al., 2015).

properties

IUPAC Name

7-chloro-4-(thiophen-2-ylmethyl)-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2S/c15-11-3-4-13-10(6-11)7-16(14(17)9-18-13)8-12-2-1-5-19-12/h1-6H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCIGKDTUXTBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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